molecular formula C17H16N4O4S B2384812 2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol CAS No. 1226446-39-4

2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol

Cat. No.: B2384812
CAS No.: 1226446-39-4
M. Wt: 372.4
InChI Key: IBZPZXKHNAOBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a sophisticated heterocyclic compound designed for biochemical and pharmacological research. Its molecular architecture integrates a 1,3-benzodioxole unit, a 1,2,4-oxadiazole ring, and a substituted pyrimidinol scaffold, a structure that suggests potential as a key intermediate or investigative tool in medicinal chemistry. The 1,3-benzodioxole moiety is a privileged structure found in numerous bioactive molecules and is frequently employed in antimicrobial and antifungal research . The 1,2,4-oxadiazole heterocycle is a well-known pharmacophore that can contribute to binding affinity and metabolic stability. Furthermore, the integration of a sulfanyl-linked pyrimidinol group indicates that this compound may be investigated for its potential to interact with enzymatic targets. Researchers can explore this molecule as a potential kinase inhibitor, given that structural analogs containing the 1,3-benzodioxole group have been identified as ligands for kinases such as Glycogen Synthase Kinase-3 Beta (GSK-3β) . Its application may also extend to infectious disease research, particularly in the development of new antifungal agents, as hybrid molecules containing benzodioxole and nitrogen heterocycles have demonstrated promising in vitro antifungal profiles . This compound is offered exclusively to support such advanced scientific inquiries.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-3-11-9(2)18-17(20-16(11)22)26-7-14-19-15(21-25-14)10-4-5-12-13(6-10)24-8-23-12/h4-6H,3,7-8H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZPZXKHNAOBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Pyrimidinol core : Contributes to the compound's stability and solubility.

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and benzodioxole moieties exhibit significant anticancer activity. For instance, a study screening a library of drugs on multicellular spheroids identified similar compounds that inhibited tumor growth effectively . The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

The presence of the oxadiazole ring in the structure suggests potential antimicrobial effects. Research has shown that oxadiazoles can disrupt bacterial cell wall synthesis and inhibit DNA replication, leading to bactericidal activity against various pathogens .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Interference with Cellular Signaling : It may modulate signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several case studies highlight the biological activity of compounds with similar structures:

  • Study on Eosinophilic Leukemia Cells : A related compound was found to enhance proliferation in eosinophilic leukemia cells, indicating a potential dual role in both promoting and inhibiting cellular processes depending on the context .
  • Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication through interference with host cell machinery, suggesting that our compound may also possess similar properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
CNP0003038AnticancerInduces apoptosis via ROS generation
EBTEosinophiliaEnhances cell proliferation
Oxadiazole DerivativeAntimicrobialInhibits DNA replication

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzodioxole and oxadiazole moieties with a pyrimidine framework. The structural complexity allows for diverse modifications, which can enhance its biological activity.

Key Synthetic Routes

  • Formation of Benzodioxole Intermediates : The initial step involves the synthesis of the benzodioxole structure through cyclization reactions.
  • Oxadiazole Synthesis : The oxadiazole component is generated via condensation reactions involving hydrazides and carboxylic acids.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzodioxole structures. For instance, derivatives of 1,3,4-oxadiazoles have shown efficacy against various cancer cell lines, including glioblastoma. These compounds induce apoptosis in cancer cells through mechanisms that involve DNA damage and cell cycle arrest .

Antidiabetic Effects

In vivo studies using models such as Drosophila melanogaster have demonstrated that certain derivatives exhibit significant hypoglycemic effects. These compounds lower glucose levels effectively, suggesting their potential as anti-diabetic agents .

Antimicrobial Activity

Compounds similar to 2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol have also been evaluated for their antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi, indicating their potential use in treating infectious diseases .

Case Study 1: Anticancer Evaluation

A study investigating the cytotoxic effects of oxadiazole derivatives on glioblastoma cells revealed that specific compounds led to significant reductions in cell viability. The mechanism was primarily through the induction of apoptosis as confirmed by colony formation assays .

Case Study 2: Antidiabetic Activity

Research on the anti-diabetic properties of related compounds indicated that they could significantly reduce glucose levels in genetically modified models. This suggests a promising avenue for developing new treatments for diabetes .

Case Study 3: Antimicrobial Studies

A series of synthesized oxadiazole derivatives were tested for antimicrobial activity using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The results demonstrated notable efficacy, supporting further exploration into their use as antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several benzodioxol- and pyrimidine-based derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Potential Applications
Target Compound Pyrimidinol 5-Ethyl, 6-methyl; sulfanyl-linked 1,2,4-oxadiazole with benzodioxole Enzyme inhibition, antimicrobials
N-(1,3-Benzodioxol-5-yl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidinone Furylmethyl, sulfanylacetamide, benzodioxole Kinase inhibitors, anticancer agents
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Tetrahydro-pyrimidine Ethyl ester, sulfanylidene, benzodioxole Antiviral agents, protease inhibitors
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine Pyrimidine Piperazinyl-benzodioxole CNS-targeting drugs, antipsychotics

Key Observations:

Core Heterocycles: The target compound’s pyrimidinol core differs from the thienopyrimidinone and tetrahydro-pyrimidine analogs. Pyrimidinol derivatives often exhibit hydrogen-bonding capabilities critical for enzyme inhibition, while thienopyrimidinones are associated with kinase modulation . The 1,2,4-oxadiazole ring in the target compound contrasts with the piperazine group in , which may enhance solubility but reduce metabolic stability compared to oxadiazoles .

The sulfanyl bridge in the target compound and may facilitate disulfide bond formation or metal chelation, a feature absent in .

Benzodioxole Role :

  • All compounds incorporate benzodioxole, which enhances π-π stacking interactions and bioavailability .

Computational Analysis:

  • Density functional theory (DFT) studies suggest the oxadiazole ring in the target compound contributes to a planar geometry, favoring aromatic stacking interactions .
  • Harmonic vibrational frequency calculations (e.g., B3-LYP/6-31G(d)) predict distinct IR signatures for the sulfanyl and oxadiazole groups, aiding structural validation .

Crystallographic Validation

Single-crystal X-ray diffraction (SHELX systems ) confirms the planarity of the benzodioxole-oxadiazole moiety in similar compounds. For instance, exhibits a dihedral angle of 12.5° between benzodioxole and pyrimidine rings, suggesting moderate conjugation . Such data are critical for verifying the target compound’s conformation and intermolecular interactions.

Preparation Methods

Amidoxime-Based Approaches

The most common method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives. This approach, first reported by Tiemann and Krüger, has been extensively modified to improve reaction efficiency.

For preparing the 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole component, the synthesis typically begins with 1,3-benzodioxole-5-carbonitrile, which is converted to the corresponding amidoxime via reaction with hydroxylamine. The resulting amidoxime then undergoes cyclization with an appropriate carboxylic acid derivative.

Table 1: Key Conditions for Amidoxime Formation and Cyclization

Step Reagents Conditions Expected Yield (%)
Amidoxime formation 1,3-benzodioxole-5-carbonitrile, NH₂OH·HCl, NaOH Ethanol, 60-80°C, 4-6h 75-85
Cyclization with activated acid Amidoxime, RCOOH, Coupling agent (EDC, DCC, CDI) THF, RT to 50°C, 12-24h 60-75
Cyclization with acid chloride Amidoxime, RCOCl, Pyridine THF, 0°C to RT, 4-6h 70-80

Recent developments in this approach include the use of TBAF or pyridine as catalysts to improve the reaction efficiency. Additionally, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining good yields.

One-Pot Superbase Method

Baykov et al. developed a one-pot synthetic procedure for 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using a superbase medium (NaOH/DMSO). This method offers advantages in the synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole derivatives:

1,3-benzodioxole-5-carboxylic acid → amidoxime → 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

Table 2: One-Pot Synthesis Conditions

Starting Material Reagents Conditions Reaction Time (h) Yield (%)
1,3-benzodioxole-5-carboxamidoxime + appropriate ester NaOH/DMSO Room temperature 4-24 40-90

This method is particularly useful for introducing the required methyl group at the 5-position of the oxadiazole ring, which is essential for the target compound.

1,3-Dipolar Cycloaddition

Another approach involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Although typically less favorable due to side reactions and poor reactivity, Bokach et al. demonstrated a platinum(IV)-catalyzed variant that proceeds under milder conditions:

1,3-benzodioxole-5-carbonitrile + appropriate nitrile oxide → 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

Table 3: 1,3-Dipolar Cycloaddition Conditions

Nitrile Nitrile Oxide Catalyst Solvent Temperature (°C) Yield (%)
1,3-benzodioxole-5-carbonitrile Generated in situ Pt(IV) complex Dichloromethane 25-30 35-65

Synthesis of 5-Ethyl-6-methyl-4-pyrimidinol Component

Classical Pyrimidine Synthesis

The pyrimidinol component can be synthesized using classical pyrimidine formation methods, typically starting with appropriate β-keto esters or β-diketones.

A general approach involves the condensation of a β-keto ester containing the ethyl and methyl substituents with a thiourea derivative, followed by selective functionalization:

Ethyl 2-methyl-3-oxohexanoate + thiourea → 5-ethyl-6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one

The resulting 2-thioxopyrimidine serves as a key intermediate for further functionalization.

Functionalization of 2-Mercaptopyrimidine

The 2-mercaptopyrimidine intermediate can be selectively alkylated to introduce the required functionality:

Table 4: Conditions for 2-Mercaptopyrimidine Functionalization

Starting Material Reagents Conditions Product Yield (%)
5-ethyl-6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one Appropriate alkylating agent, Base (K₂CO₃) Acetone, reflux, 8-10h 2-alkylthio-5-ethyl-6-methyl-pyrimidin-4-ol 70-80

Sulfanyl Methyl Bridge Formation

Nucleophilic Substitution Approach

The connection of the 1,2,4-oxadiazole and pyrimidinol components via the sulfanyl methyl bridge can be achieved through nucleophilic substitution reactions. This typically involves introducing a chloromethyl or bromomethyl group at the 5-position of the oxadiazole, followed by reaction with the thiolate form of the pyrimidinol:

Table 5: Conditions for Nucleophilic Substitution

Oxadiazole Component Pyrimidinol Component Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
5-(chloromethyl/bromomethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole 2-mercapto-5-ethyl-6-methyl-pyrimidin-4-ol K₂CO₃ Acetone/DMF 25-80 8-12 65-75

General Procedure for Sulfanyl Bridge Formation

Based on similar compounds reported in literature, the general procedure typically involves:

  • Suspension of the 2-mercaptopyrimidine derivative (1.0 equiv) and anhydrous potassium carbonate (1.2 equiv) in acetone
  • Addition of the halomethyl oxadiazole derivative (1.0-1.1 equiv)
  • Refluxing the mixture for 8-12 hours under nitrogen atmosphere
  • Work-up involving filtration, concentration, and purification via column chromatography or recrystallization

Optimized Synthetic Route for this compound

Based on the analysis of literature methods, an optimized convergent synthetic route can be proposed:

Synthesis of 5-(Bromomethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

Step 1: Preparation of 1,3-benzodioxole-5-carboxamidoxime

  • 1,3-benzodioxole-5-carbonitrile (1.0 equiv)
  • Hydroxylamine hydrochloride (1.5 equiv)
  • Sodium hydroxide (1.5 equiv)
  • Ethanol/water as solvent
  • Heating at 70-80°C for 4-6 hours

Step 2: Cyclization with bromoacetic acid

  • 1,3-benzodioxole-5-carboxamidoxime (1.0 equiv)
  • Bromoacetic acid (1.2 equiv)
  • DCC or EDC (1.3 equiv)
  • THF as solvent
  • Room temperature for 2 hours, then reflux for 4-6 hours

Synthesis of 2-Mercapto-5-ethyl-6-methyl-pyrimidin-4-ol

Step 1: Preparation of ethyl 2-methyl-3-oxohexanoate

  • Ethyl propionate (1.0 equiv)
  • Potassium t-butoxide (1.1 equiv)
  • Propionyl chloride (1.0 equiv)
  • THF as solvent
  • -78°C to room temperature

Step 2: Cyclization with thiourea

  • Ethyl 2-methyl-3-oxohexanoate (1.0 equiv)
  • Thiourea (1.1 equiv)
  • Sodium ethoxide (1.2 equiv)
  • Ethanol as solvent
  • Reflux for 6-8 hours

Final Coupling

Table 6: Optimized Conditions for Final Coupling

Oxadiazole Component Pyrimidinol Component Base Solvent Temperature (°C) Time (h) Purification Method Expected Yield (%)
5-(bromomethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole 2-mercapto-5-ethyl-6-methyl-pyrimidin-4-ol K₂CO₃ Acetone Reflux (56-60) 10-12 Column chromatography (EtOAc/hexanes) 65-75

The final coupling reaction typically yields the target compound as a crystalline solid, which can be further purified by recrystallization from appropriate solvents.

Alternative Synthetic Approaches

Synthesis via 2-Thiazolamine Intermediates

An alternative approach involves utilizing the 4-(benzo[d]dioxol-5-yl)thiazol-2-amine as a starting point for constructing the oxadiazole ring. This method offers an interesting variation particularly when direct oxadiazole formation proves challenging:

Table 7: Alternate Synthetic Route via Thiazolamine

Step Reagents Conditions Product Yield (%)
1 Benzo[d]dioxol-5-yl-2-bromoethanone, thiourea Ethanol, 66-80°C, 24h, N₂ 4-(benzo[d]dioxol-5-yl)thiazol-2-amine 41.3
2 Product from step 1, appropriate synthetic equivalents Multiple steps Target compound Variable

One-Pot Three-Component Reaction

Recent literature describes one-pot, three-component reactions for constructing complex heterocyclic systems. Adapting these methodologies could potentially streamline the synthesis of the target compound:

1,3-benzodioxole-5-carbaldehyde + appropriate nitrile + thiol component → target compound

This approach could reduce the overall number of synthetic steps, although optimization would be required to achieve acceptable yields.

Analytical Characterization of this compound

The final compound can be characterized through various analytical techniques:

Spectroscopic Data

Table 8: Expected Spectroscopic Characteristics

Analytical Method Expected Key Features
¹H NMR (400 MHz, DMSO-d₆) δ: 1.10-1.15 (t, 3H, CH₂CH₃), 2.25-2.30 (s, 3H, CH₃), 2.55-2.65 (q, 2H, CH₂CH₃), 4.55-4.65 (s, 2H, CH₂S), 6.05-6.10 (s, 2H, OCH₂O), 7.05-7.15 (m, 2H, Ar-H), 7.50-7.60 (d, 1H, Ar-H), 11.80-12.20 (s, 1H, OH)
¹³C NMR (100 MHz, DMSO-d₆) Expected signals for all carbon atoms including characteristic peaks for the oxadiazole ring (170-175 ppm), pyrimidinol carbonyl (~165 ppm), and benzodioxole methylene (~101 ppm)
MS (FAB⁺) [M+H]⁺ peak at m/z 373
IR (KBr, cm⁻¹) 3100-3300 (OH), 2950-3000 (C-H), 1650-1680 (C=N), 1600-1620 (C=C), 1250-1270 (C-O-C)

Physical Properties

Table 9: Expected Physical Properties

Property Expected Value
Appearance White to off-white crystalline solid
Molecular Weight 372.4 g/mol
Molecular Formula C₁₇H₁₆N₄O₄S
Melting Point 180-190°C (estimated based on similar compounds)
Solubility Sparingly soluble in water; soluble in DMSO, DMF; moderately soluble in alcohols

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including:

  • Oxadiazole ring formation via cyclization of amidoxime precursors under reflux in anhydrous solvents (e.g., THF or DMF) .
  • Sulfanyl group introduction through nucleophilic substitution reactions, requiring precise pH control (7–9) to avoid side reactions .
  • Pyrimidinol functionalization using alkylation or coupling agents, monitored via TLC and NMR to confirm intermediate purity . Optimization: Adjusting solvent polarity (e.g., DMF for polar intermediates) and using catalysts like DMAP can improve yields by 15–20% .

Q. Which analytical techniques are critical for structural validation?

  • X-ray crystallography : Single-crystal studies confirm bond lengths (e.g., C–S bond: 1.76–1.82 Å) and dihedral angles between the benzodioxolyl and oxadiazole moieties .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish methylene protons adjacent to sulfur (δ ~3.8–4.2 ppm) and pyrimidinol carbons (δ ~160–165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 428.1234) .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzymatic inhibition assays : Test against 5-lipoxygenase-activating protein (FLAP) using human whole blood, measuring LTB4 suppression (IC50_{50} targets: <100 nM) .
  • Antioxidant activity : DPPH radical scavenging assays under controlled pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Use the B3LYP functional with a 6-311G(d,p) basis set to calculate HOMO-LUMO gaps (~4.1 eV), indicating nucleophilic attack susceptibility at the oxadiazole ring .
  • Vibrational frequency analysis : Apply scaling factors (0.961–0.987) to harmonic frequencies for IR peak assignments, particularly for C-O-C stretching in benzodioxole (1250–1300 cm1^{-1}) .

Q. What strategies resolve contradictions in experimental vs. computational data?

  • Cross-validation : Compare DFT-predicted dipole moments (e.g., 5.2 Debye) with experimental solvatochromic shifts in solvents of varying polarity .
  • Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to detect disorder in the ethyl-pyrimidinol group .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Oxadiazole modifications : Replace benzodioxolyl with 4-bromophenyl to enhance FLAP binding (IC50_{50} improvement: 2.3-fold) .
  • Sulfanyl group substitution : Introduce methylene spacers to improve membrane permeability (logP increase: ~0.8 units) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.